molecular formula C23H18ClFN2O5 B5592625 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate

Cat. No.: B5592625
M. Wt: 456.8 g/mol
InChI Key: LIZODBSNELZTET-LGJNPRDNSA-N
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Description

4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a combination of chlorophenoxy, methoxyphenyl, and fluorobenzoate groups.

Properties

IUPAC Name

[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O5/c1-30-21-11-15(9-10-20(21)32-23(29)16-5-4-6-17(25)12-16)13-26-27-22(28)14-31-19-8-3-2-7-18(19)24/h2-13H,14H2,1H3,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZODBSNELZTET-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone derivative. Finally, the hydrazone is esterified with 3-fluorobenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorobenzoate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which can enhance its chemical stability and biological activity compared to similar compounds

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